molecular formula C19H16N2O B1288819 N-(4-aminophenyl)-N-phenylbenzamide CAS No. 73333-83-2

N-(4-aminophenyl)-N-phenylbenzamide

Cat. No. B1288819
CAS RN: 73333-83-2
M. Wt: 288.3 g/mol
InChI Key: FAWGLPAQCQELSF-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-phenylbenzamide is a chemical compound that has been studied for its potential anticonvulsant effects. It is part of a series of benzamide derivatives that have been synthesized and evaluated for their ability to protect against seizures . The compound has also been the subject of molecular modeling and crystallographic studies to determine its structure and the conformation of its active and inactive forms .

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-N-phenylbenzamide and its derivatives typically involves the acylation of amines followed by catalytic hydrogenation. For instance, the synthesis of related compounds has been achieved by reacting sulfonylaniline with nitrobenzoyl chloride, followed by hydrogenation to introduce the amine group . Additionally, palladium-catalyzed reactions have been used to construct related quinazolinones from o-aminobenzamides and benzyl alcohols, indicating the versatility of the synthetic methods for benzamide derivatives .

Molecular Structure Analysis

The molecular structure of N-(4-Aminophenyl)-N-phenylbenzamide has been elucidated using X-ray diffraction methods. The most active anticonvulsant compounds in this series adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom, which is crucial for their activity . The crystal and molecular structures of related compounds have also been determined, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The chemical reactivity of N-(4-Aminophenyl)-N-phenylbenzamide is influenced by the presence of the amide group and the amino group. These functional groups can participate in various chemical reactions, such as hydrogen bonding, which is significant for the anticonvulsant activity of these compounds . The introduction of N-phenyl substituents to aminostilbenes, a related class of compounds, has been shown to lead to a more planar ground-state geometry and affect the photochemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Aminophenyl)-N-phenylbenzamide derivatives are influenced by their molecular structure. For example, the introduction of hydroxy and methoxy groups can enhance memory-enhancing properties and acetylcholinesterase-inhibiting activity . The solubility and thermal stability of related aromatic polyimides, which share structural features with benzamides, have been studied, indicating that these materials have high thermal stability and solubility in organic solvents .

Scientific Research Applications

Antioxidant Activity

N-(4-aminophenyl)-N-phenylbenzamide and its derivatives have been studied for their capacity to act as powerful antioxidants. These compounds can scavenge free radicals, a property crucial in mitigating oxidative stress. Electrochemical oxidation studies reveal insights into their radical scavenging mechanisms, indicating the primary amino group as the main electroactive center in these compounds (Jovanović et al., 2020).

Antiviral Properties

Some N-phenylbenzamide derivatives, including those structurally related to N-(4-aminophenyl)-N-phenylbenzamide, have demonstrated significant antiviral activities. These derivatives have been synthesized and tested against Enterovirus 71 (EV 71), showing promising results as potential lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Synthetic Applications

Anticonvulsant Activity

Studies have explored the anticonvulsant properties of 4-nitro-N-phenylbenzamides, closely related to N-(4-aminophenyl)-N-phenylbenzamide. These compounds have shown efficacy in animal models, highlighting their potential in developing new anticonvulsant medications (Bailleux et al., 1995).

Antiprotozoal Activity

Research has investigated the antiprotozoal activity of N-substituted N-phenylbenzamide derivatives. These compounds have shown effectiveness against parasites like Plasmodium falciparum and Trypanosoma brucei, offering avenues for new antiprotozoal agents (Ríos Martínez et al., 2014).

Psychoactive Properties

Some derivatives of N-(4-aminophenyl)-N-phenylbenzamide have been studied for their psychoactive and neurotropic effects. These substances have shown potential sedative, anti-amnesic, and anti-anxiety effects, indicating their possible use in psychoactive drug development (Podolsky et al., 2017).

properties

IUPAC Name

N-(4-aminophenyl)-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-16-11-13-18(14-12-16)21(17-9-5-2-6-10-17)19(22)15-7-3-1-4-8-15/h1-14H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGLPAQCQELSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-N-phenylbenzamide

CAS RN

73333-83-2
Record name N-(4-aminophenyl)-N-phenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Broxton, LW Deady, JE Rowe - The Journal of Organic …, 1980 - ACS Publications
The mechanism of basic methanolysis of a series of N-aryl-N-phenylbenzamides in methanoland in 80% Me2SO-methanol has been studied. Comparison of Hammett p values with …
Number of citations: 10 pubs.acs.org

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